ML085
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML085 is a small molecule drug that acts as an inhibitor of alkaline phosphatase, placental (ALPP). It has shown potential in the treatment of various diseases, particularly in the fields of oncology and endocrinology. The compound is currently in the preclinical stage of development and has been primarily researched by the Sanford Burnham Prebys Medical Discovery Institute .
Preparation Methods
The synthesis of ML085 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its biological activity. The synthetic route typically includes:
Formation of the core structure: This involves the use of organic halides and metals to form the initial molecular framework.
Functional group introduction: Various reagents and catalysts are used to introduce functional groups such as amines, hydroxyls, and sulfones.
Purification: The final compound is purified using techniques like preparative liquid chromatography to ensure high purity and yield
Chemical Reactions Analysis
ML085 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
ML085 has a wide range of scientific research applications, including:
Oncology: It is being studied for its potential to inhibit the growth of cancer cells, particularly in testicular neoplasms.
Endocrinology: The compound shows promise in treating metabolic diseases by modulating enzyme activity.
Urogenital Diseases:
Mechanism of Action
ML085 exerts its effects by inhibiting the enzyme alkaline phosphatase, placental (ALPP). This inhibition disrupts various biochemical pathways, leading to the suppression of cell growth and proliferation in certain types of cancer. The compound targets specific molecular pathways involved in cell signaling and metabolism, making it a promising candidate for therapeutic development .
Comparison with Similar Compounds
ML085 is unique in its specific inhibition of ALPP, which sets it apart from other compounds targeting similar pathways. Some similar compounds include:
ML084: Another ALPP inhibitor with a slightly different molecular structure.
ML086: A compound with similar biological activity but different pharmacokinetic properties.
ML087: An ALPP inhibitor with a broader spectrum of activity against other phosphatases .
This compound’s specificity and potency make it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C20H19N3O4S |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-[[5-(2-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C20H19N3O4S/c1-3-10-23-19(14-6-4-5-7-18(14)27-2)21-22-20(23)28-12-17(26)13-8-9-15(24)16(25)11-13/h3-9,11,24-25H,1,10,12H2,2H3 |
InChI Key |
HDLQKEKTQTTWGA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NN=C(N2CC=C)SCC(=O)C3=CC(=C(C=C3)O)O |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2CC=C)SCC(=O)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.